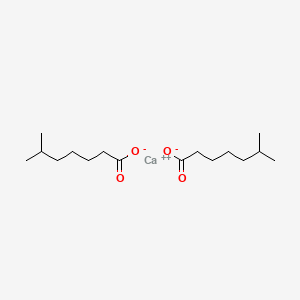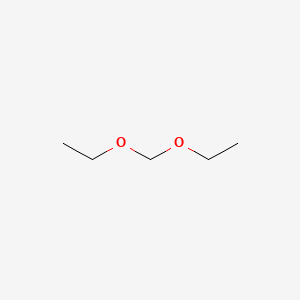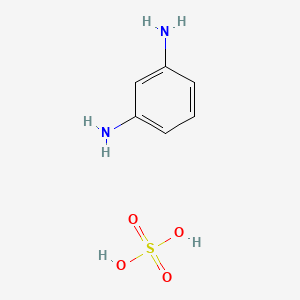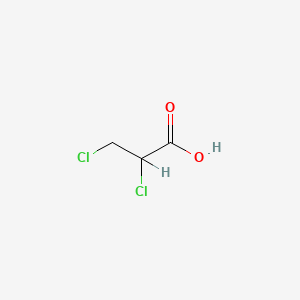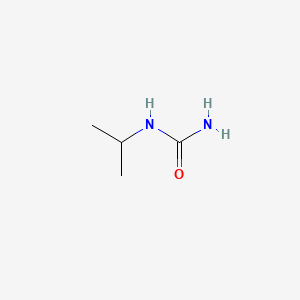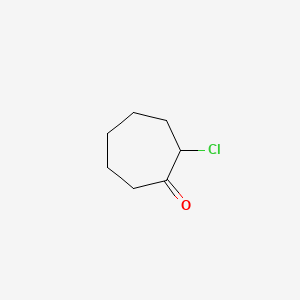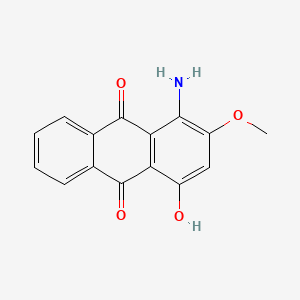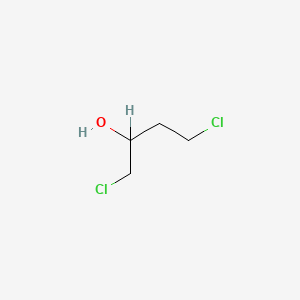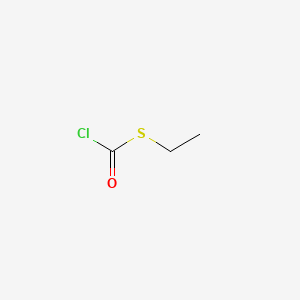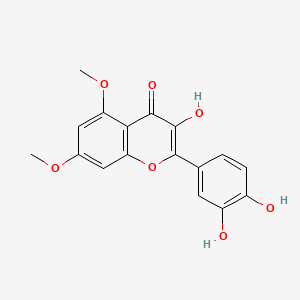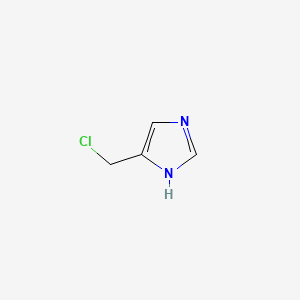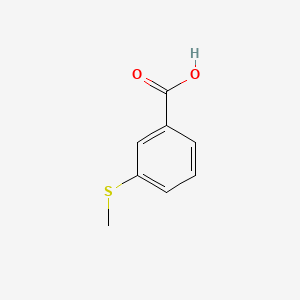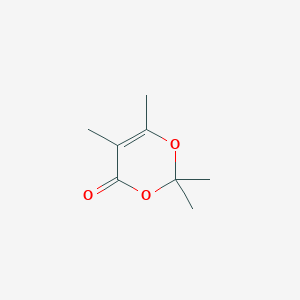
2,2,5,6-テトラメチル-4H-1,3-ジオキシン-4-オン
概要
説明
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of β-dicarbonyl compounds .
科学的研究の応用
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of β-dicarbonyl compounds, which are important intermediates in organic synthesis
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are aliphatic and aromatic alcohols, amines, and thiols . This compound is used as a reactant for the synthesis of acetoacetic esters from these targets .
Mode of Action
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one: interacts with its targets through acetoacetylation . This process involves the addition of an acetoacetyl group to the target molecule, altering its structure and function.
Biochemical Pathways
The acetoacetylation process facilitated by 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one affects various biochemical pathways. The addition of the acetoacetyl group can lead to the formation of β-dicarbonyl compounds , which are involved in numerous biochemical reactions and pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Its chemical properties such as its molecular weight (15618) and its liquid state at room temperature suggest that it may have good bioavailability .
Result of Action
The acetoacetylation of target molecules by 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one results in the formation of acetoacetic esters . These esters can then participate in further reactions, leading to a variety of molecular and cellular effects.
Action Environment
The action of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one can be influenced by environmental factors. For instance, it should be stored under inert gas and away from heat to maintain its stability . The compound’s reactivity and efficacy may also be affected by the pH and temperature of its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diketene+Acetone→2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
The reaction is usually conducted at a low temperature to prevent decomposition and to maximize yield .
Industrial Production Methods
In an industrial setting, the production of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one involves large-scale reactors where diketene and acetone are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has different reactivity and applications.
Acetoacetic ester: Another related compound used in the synthesis of β-dicarbonyl compounds.
Uniqueness
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
特性
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-39-9 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


